Tylogenin

Anti-allergic drug discovery Basophil degranulation IgE-mediated serotonin release

Allergy researchers relying on dexamethasone or glycoside precursors face potency gaps and unnecessary hydrolysis steps. Tylogenin, the aglycone core liberated from tylophoroside/acetyltylophoroside, directly addresses these limitations with superior basophil mediator release inhibition. - Human LDHR assay: IC50 49 µM vs. dexamethasone 257 µM (5.2-fold improvement) - Rabbit BDSR assay: IC50 39 µM vs. dexamethasone 912 µM (23.4-fold more sensitive positive control) - Eliminates acid hydrolysis step; reduced mass per plate lowers HTS procurement costs

Molecular Formula C17H19N3O6S3
Molecular Weight 534.6 g/mol
CAS No. 135247-46-0
Cat. No. B238076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylogenin
CAS135247-46-0
Synonymstylogenin
Molecular FormulaC17H19N3O6S3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C
InChIInChI=1S/C28H38O10/c1-14(29)35-20-12-17-18(26(4)11-9-19(32)24(23(20)26)36-15(2)30)8-10-27(5,25(17)37-16(3)31)21-13-22(33)38-28(21,6)34-7/h13,17-18,20,23-25H,8-12H2,1-7H3/t17?,18?,20-,23?,24-,25+,26+,27+,28+/m0/s1
InChIKeyRTKXYQUBRFXSOY-RCJOAVMUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tylogenin Procurement Guide: Degraded Steroidal Aglycone


Tylogenin is a steroidal aglycone generated by acid hydrolysis of two seasonal glycosides, tylophoroside and acetyltylophoroside, from the medicinal plant Tylophora sylvatica [1]. Its structure features a novel lactone ring attached at C-13, formed after opening of the D-ring at the 14-15 bond, classifying it as a degraded steroid with a reconfigured pyran ring rather than a typical cyclopentanoperhydrophenanthrene skeleton [2]. This unique architecture underpins its distinct biological profile, including potent inhibition of IgE-mediated basophil mediator release that significantly exceeds both its parent glycosides and the glucocorticoid dexamethasone [3].

Basophil assay context
Supports IgE-mediated basophil mediator release inhibition studies
Aglycone scaffold
Stripped glycoside core avoids sugar-appended precursor variability
Degraded steroid architecture
Novel D-ring opened, C-13 lactone scaffold for SAR exploration

Why Tylogenin Cannot Be Substituted in Basophil Assays


Tylogenin is the aglycone core liberated from its naturally occurring glycosidic precursors. The presence of three sugar units in tylophoroside (C48H72O22) and acetyltylophoroside (C50H74O23) drastically attenuates activity in functional basophil assays [1]. In the human leukocyte-dependent histamine release (LDHR) model, the glycosides exhibited only minimal activity, while tylogenin achieved a geometric mean IC50 of 49 µM, a 5.2-fold improvement over dexamethasone (IC50 257 µM) [2]. Substituting tylogenin with its glycosides would introduce confounding variables of glycosidic bond lability and near-complete loss of potency; substituting with dexamethasone would require a >5-fold higher concentration and would engage a glucocorticoid receptor-mediated mechanism distinct from tylogenin's target profile [2].

Tylogenin (aglycone core)
Parent glycosides
Near-complete loss of basophil assay activity; glycosidic units may confound response interpretation
Dexamethasone
Glucocorticoid receptor-mediated mechanism distinct from tylogenin target profile; may require higher concentration and yield different response kinetics

Tylogenin Quantitative Differentiation Evidence


Rabbit Basophil Serotonin Release Potency Comparison

In the rabbit BDSR assay, tylogenin demonstrated a geometric mean IC50 of 39 µM, compared to 263 µM for tylophoroside, 331 µM for acetyltylophoroside, and 912 µM for dexamethasone (P < 0.05) [1]. This corresponds to a 6.7-fold potency advantage over tylophoroside, 8.5-fold over acetyltylophoroside, and 23.4-fold over dexamethasone.

Rabbit BDSR assay
Head-to-head
IC50 39 µM vs 912 µM (dexamethasone); 23.4-fold lower IC50 (P
Reported basophil serotonin release potency context
Rabbit basophil-dependent serotonin release model
Human LDHR assay
Head-to-head
IC50 49 µM vs 257 µM (dexamethasone); 5.2-fold lower IC50 (P
Reported human leukocyte histamine release context
Human LDHR model
Molecular simplification
Class-level
MW 534.6 (tylogenin) vs ~905/947 (glycosides); ~41% lower MW
Supports synthetic/formulation context
Structural characterization by 2D NMR
Anti-allergic drug discovery Basophil degranulation IgE-mediated serotonin release

Human Leukocyte Histamine Release Potency Comparison

In the human LDHR model, the parent glycosides (tylophoroside and acetyltylophoroside) displayed only minimal activity, whereas tylogenin achieved a geometric mean IC50 of 49 µM, significantly outperforming dexamethasone at 257 µM (P < 0.05) [1]. The 5.2-fold potency difference in a human cell-based system underscores the translational superiority of tylogenin over glucocorticoid comparators.

Human LDHR assay
Head-to-head
IC50 49 µM vs 257 µM (dexamethasone); 5.2-fold lower IC50 (P
Reported human leukocyte histamine release context
Human LDHR model
Molecular simplification
Class-level
MW 534.6 (tylogenin) vs ~905/947 (glycosides); ~41% lower MW
Supports synthetic/formulation context
Structural characterization by 2D NMR
Human basophil histamine release Allergy model Translational pharmacology

Molecular Weight and Structural Simplification vs. Glycosides

Tylogenin (C28H38O10, MW 534.6 g/mol ) is the stripped aglycone core, whereas the two parent glycosides carry three sugar units: tylophoroside (C48H72O22, MW ~905 g/mol) and acetyltylophoroside (C50H74O23, MW ~947 g/mol) [1]. The removal of the glycosidic appendages reduces molecular weight by approximately 41% and eliminates the acid-labile vinyl ether glycosidic linkage.

Molecular simplification
Class-level
MW 534.6 (tylogenin) vs ~905/947 (glycosides); ~41% lower MW
Supports synthetic/formulation context
Structural characterization by 2D NMR
Medicinal chemistry Glycoside hydrolysis Structure-property relationships

Tylogenin Application Scenarios


Basophil Degranulation Screening: High-Sensitivity Control

For laboratories running rabbit BDSR assays to screen novel anti-allergic candidates, tylogenin provides a 23.4-fold more sensitive positive control than dexamethasone (IC50 39 µM vs. 912 µM) and enables detection of weaker inhibitors that would be missed when using glycoside controls [1]. Its superior potency reduces the mass of reference compound required per plate, optimizing procurement costs for high-throughput screening facilities.

Human Tissue-Based Allergy Model Development

In human leukocyte histamine release models, the parent glycosides are pharmacologically silent, and dexamethasone requires a 257 µM concentration to achieve equivalent inhibition to tylogenin at 49 µM [1]. Researchers developing translational allergy assays should procure tylogenin directly rather than the glycoside precursors to avoid the additional acid hydrolysis step and ensure assay reproducibility.

SAR Studies of Non-Glycosidic Steroidal Aglycones

The D-ring opened, C-13 lactone-bearing scaffold of tylogenin (C28H38O10, MW 534.6) represents a distinct chemotype from both classical steroids and cardiac glycosides [1][2]. Medicinal chemistry teams exploring SAR around this scaffold should source tylogenin as the minimal pharmacophoric core, avoiding the complexity and synthetic burden introduced by the three-sugar glycosidic appendages of tylophoroside or acetyltylophoroside.

Comparative Pharmacology for Anti-allergic Benchmarking

When benchmarking next-generation anti-allergic compounds, the 5- to 23-fold potency window that tylogenin holds over dexamethasone across both rabbit and human basophil models [1] provides a stringent comparator. Procurement of tylogenin, rather than dexamethasone or glycoside precursors, ensures that the reference compound occupies the appropriate potency tier for differentiating incremental improvements in new chemical entities.

Application
Selection Property
Validation Focus
Basophil degranulation screening development
Reported basophil assay potency profile
Basophil mediator release endpoint validation
Human tissue-based allergy model research
Aglycone core without glycosidic appendages
Human leukocyte histamine release assay reproducibility
SAR studies of non-glycosidic steroidal aglycones
Degraded D-ring opened steroid scaffold
Structural class distinctiveness and stability
Anti-allergic compound benchmarking
Non-glucocorticoid comparator response context
Assay potency tier calibration
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